(-)-N-Formyl-L-tert-leucine

Description

BenchChem offers high-quality (-)-N-Formyl-L-tert-leucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-N-Formyl-L-tert-leucine including the price, delivery time, and more detailed information at info@benchchem.com.

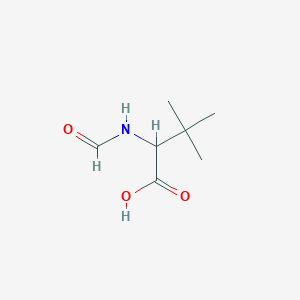

Structure

3D Structure

Properties

IUPAC Name |

2-formamido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCGTXBZDLZEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-tert-leucine: From Synthesis to Application

For Immediate Release

This technical guide provides a comprehensive overview of N-Formyl-L-tert-leucine, a non-proteinogenic amino acid derivative with significant potential in pharmaceutical research and development. We will delve into its fundamental chemical properties, synthesis, and key applications, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Molecular Attributes of N-Formyl-L-tert-leucine

N-Formyl-L-tert-leucine, a derivative of the chiral amino acid L-tert-leucine, is distinguished by its bulky tert-butyl side chain, which imparts unique steric and conformational properties. These characteristics are instrumental in its applications, particularly in the design of enzyme-resistant peptide analogs and as a chiral building block in asymmetric synthesis.

Below is a summary of its key molecular and physical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| IUPAC Name | (2S)-2-formamido-3,3-dimethylbutanoic acid | [1] |

| CAS Number | 92571-61-4 | [1] |

| Appearance | White to off-white solid | [2][3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |

Synthesis of N-Formyl-L-tert-leucine: A Step-by-Step Protocol

The N-formylation of L-tert-leucine can be achieved through various established methods for the formylation of amino acids. A common and effective approach involves the use of formic acid activated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). This method allows for the efficient formation of the formyl amide bond under mild conditions.

Experimental Protocol: N-formylation of L-tert-leucine

This protocol outlines a general procedure for the synthesis of N-Formyl-L-tert-leucine.

Materials:

-

L-tert-leucine

-

Formic acid (≥95%)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

DCM for extraction

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Brine

Procedure:

-

Activation of Formic Acid: In a round-bottom flask, dissolve formic acid (1.2 equivalents) in anhydrous diethyl ether or DCM. Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the formic acid solution with continuous stirring.

-

Allow the reaction mixture to stir at 0°C for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Formylation Reaction: In a separate flask, suspend L-tert-leucine (1 equivalent) in the chosen anhydrous solvent.

-

Filter the cold solution containing the activated formic acid to remove the DCU precipitate directly into the suspension of L-tert-leucine.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Wash the filtrate sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-Formyl-L-tert-leucine can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Characterization: The identity and purity of the synthesized N-Formyl-L-tert-leucine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: General workflow for the synthesis of N-Formyl-L-tert-leucine.

Applications in Research and Drug Development

The unique structural features of N-Formyl-L-tert-leucine and its precursor, L-tert-leucine, make them valuable in several areas of pharmaceutical development.

Chiral Building Block in Asymmetric Synthesis

L-tert-leucine is a crucial chiral building block in the synthesis of various pharmaceutical compounds.[4] Its bulky tert-butyl group provides significant steric hindrance, which is exploited in asymmetric synthesis to control the stereochemical outcome of reactions.[4] This makes it a key intermediate in the production of enantiomerically pure active pharmaceutical ingredients (APIs), including protease inhibitors and antiviral agents.[4]

Ligand for Formyl Peptide Receptors (FPRs)

N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes through their interaction with Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors.[5] While the primary ligands are of bacterial origin, synthetic N-formylated peptides, including derivatives of leucine, can also act as agonists for these receptors. The binding of an N-formylated ligand to FPR1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial components of the innate immune response.[5]

Caption: Simplified N-Formyl Peptide Receptor 1 (FPR1) signaling pathway.

Analytical Methodologies for Quantification

Accurate quantification of N-Formyl-L-tert-leucine in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and selectivity.

Quantitative Analysis by LC-MS/MS

A robust LC-MS/MS method for the quantification of N-formylated amino acids typically involves protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection. The use of a stable isotope-labeled internal standard, such as a deuterated analog of N-Formyl-L-tert-leucine, is crucial for achieving high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental Protocol: LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add an internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Caption: Workflow for the quantitative analysis of N-Formyl-L-tert-leucine.

Conclusion

N-Formyl-L-tert-leucine is a molecule of significant interest to the scientific and drug development communities. Its unique structural properties make it a valuable tool in asymmetric synthesis, while its potential interaction with formyl peptide receptors opens avenues for research in immunology and inflammation. The analytical methods outlined in this guide provide a robust framework for its accurate quantification, enabling further exploration of its pharmacokinetic and pharmacodynamic properties. As research continues, the full potential of N-Formyl-L-tert-leucine in various therapeutic areas is yet to be fully elucidated.

References

-

PubChem. N-Formylleucine. [Link]

-

PubChemLite. N-formyl-l-leucine (C7H13NO3). [Link]

-

Semantic Scholar. A Simple and Convenient Synthesis of N-Formyl Amino Acid Esters Under Mild Conditions. [Link]

-

PrepChem.com. Synthesis of N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester. [Link]

-

De Gruyter. Synthesis of tert-Leucine and Related Amino Acids. [Link]

-

MDPI. Solid Phase Formylation of N-Terminus Peptides. [Link]

-

Otto Chemie Pvt. Ltd. N-Moc-L-tert-Leucine, 97%. [Link]

-

Natural Micron Pharm Tech. L-Tert-Leucine. [Link]

Sources

Structural and Synthetic Paradigms of L-tert-Leucine vs. N-Formyl-L-tert-Leucine in Modern Drug Discovery

Executive Summary

The development of advanced peptidomimetics and direct-acting antivirals relies heavily on the integration of unnatural amino acids (UAAs). Among these, L-tert-leucine (L-Tle) and its synthetic precursor, N-Formyl-L-tert-leucine , represent critical building blocks. The inclusion of a bulky tert-butyl side chain imparts extreme conformational rigidity to peptide backbones, a feature exploited in blockbuster protease inhibitors such as Boceprevir, Telaprevir, and Nirmatrelvir (Paxlovid) [1]. This whitepaper provides an in-depth technical analysis of the structural differences, mechanistic utility, and biocatalytic workflows distinguishing these two highly valuable chemical entities.

Structural & Physicochemical Profiling

While L-tert-leucine and N-Formyl-L-tert-leucine share the same sterically demanding carbon skeleton, the formylation of the

Causality of the tert-Butyl Group

In both molecules, the

Quantitative Comparison

The formyl group converts a basic primary amine into a neutral secondary amide, shifting the molecule from a zwitterion at physiological pH to a standard organic acid.

Table 1: Physicochemical and Structural Comparison

| Parameter | L-tert-Leucine (L-Tle) | N-Formyl-L-tert-Leucine |

| Molecular Formula | C₆H₁₃NO₂ | C₇H₁₃NO₃ |

| Molecular Weight | 131.17 g/mol | 159.18 g/mol |

| Ionization State (pH 7.4) | Zwitterionic (NH₃⁺ / COO⁻) | Anionic (NH / COO⁻) |

| Hydrogen Bonding | 3 Donors, 2 Acceptors | 2 Donors, 3 Acceptors |

| LogP (Predicted) | ~0.73 | ~0.85 - 1.10 |

| Primary Utility | API building block, Chiral ligand | Enzymatic resolution intermediate |

Mechanistic Impact of N-Formylation

The decision to utilize N-Formyl-L-tert-leucine over other protected derivatives (such as Boc- or Fmoc-Tle) is driven by atom economy and biocatalytic specificity.

-

Atom Economy in Synthesis: The formyl group (-CHO) is the smallest possible acyl protecting group. It effectively prevents unwanted nucleophilic attacks by the

-amine during complex peptide couplings without adding unnecessary molecular weight, which is critical when scaling up industrial pharmaceutical synthesis. -

Biocatalytic Recognition: Racemic mixtures of tert-leucine are notoriously difficult to resolve via classical diastereomeric crystallization due to the extreme hydrophobicity of the side chain. N-formylation provides a specific recognition motif (the amide bond) that is perfectly accommodated by the active site of L-amino acid acylases, enabling highly stereoselective kinetic resolution [3].

Biocatalytic Workflows and Applications

The synthesis of enantiopure L-Tle is predominantly achieved through two biocatalytic routes: the reductive amination of trimethylpyruvate via Leucine Dehydrogenase (LeuDH), and the enzymatic resolution of N-Formyl-DL-tert-leucine [4].

Fig 1: Kinetic resolution of racemic N-formyl-tert-leucine via L-amino acid acylase.

Application in Viral Protease Inhibitors

In the design of direct-acting antivirals, the P3 position of the inhibitor often targets the S3 pocket of the viral protease (e.g., HCV NS3/4A or SARS-CoV-2 Mpro). L-Tle is the optimal residue for this position because its rigid structure prevents proteolytic degradation while maximizing hydrophobic contacts with residues like Met165 and Glu166 [2].

Fig 2: Mechanistic pathway of L-tert-leucine enhancing viral protease inhibitor efficacy.

Experimental Protocol: Self-Validating Enzymatic Resolution

To transition from the N-formylated intermediate to the active L-Tle building block, a highly controlled enzymatic resolution is required. The following protocol is designed as a self-validating system , utilizing real-time stoichiometric feedback to confirm reaction progress and causality.

Objective: Isolate enantiopure L-tert-leucine (>99% ee) from racemic N-Formyl-DL-tert-leucine.

Step 1: Substrate Solubilization & Activation

-

Action: Suspend 100 mM of N-Formyl-DL-tert-leucine in deionized water. Gradually add 1 M NaOH until the pH reaches 7.5, ensuring complete dissolution.

-

Causality: The acylase enzyme requires a homogenous aqueous environment. Deprotonating the carboxylic acid (pKa ~3.5) to form the sodium salt solubilizes the highly hydrophobic substrate.

Step 2: Biocatalytic Cleavage Initiation

-

Action: Add 0.5 mM CoCl₂ to the solution, followed by the introduction of Aspergillus melleus L-amino acid acylase. Incubate at 37°C under gentle agitation.

-

Causality: Co²⁺ acts as an essential metal cofactor for the acylase, stabilizing the transition state during the hydrolysis of the formyl amide bond.

Step 3: Real-Time Monitoring (Self-Validation Step)

-

Action: Connect the bioreactor to an automated pH-stat dispensing 1 M NaOH.

-

Causality & Validation: As the enzyme selectively cleaves the L-enantiomer, it generates free L-tert-leucine and formic acid. The release of formic acid continuously drops the pH. The pH-stat titrates NaOH to maintain the optimal pH of 7.5. The reaction is self-validating: it is deemed exactly 100% complete regarding the L-enantiomer when precisely 0.5 molar equivalents of NaOH have been consumed.

Step 4: Downstream Isolation

-

Action: Once NaOH consumption ceases, acidify the mixture to pH 2.0 using HCl. Filter the resulting white precipitate.

-

Causality: At pH 2.0, the unreacted D-N-formyl-tert-leucine is fully protonated and insoluble, precipitating out of solution. The deformylated L-tert-leucine remains highly soluble in the acidic filtrate as a hydrochloride salt.

Step 5: Crystallization and Analytical Verification

-

Action: Adjust the filtrate to pH 6.0 (the isoelectric point of L-Tle) and concentrate in vacuo to induce crystallization. Verify purity via chiral HPLC using a Crownpak CR(+) column.

-

Causality: At its isoelectric point, the zwitterionic L-Tle has minimum solubility, allowing for high-yield recovery. Chiral chromatography confirms the absolute stereochemical fidelity of the biocatalytic process.

References

-

The peptidomimetic approach for the design of viral protease inhibitors ScienceDirect URL:[Link]

-

From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease National Center for Biotechnology Information (PMC) URL:[Link]

-

Biocatalytic routes to anti-viral agents and their synthetic intermediates RSC Publishing URL: [Link]

-

Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production MDPI URL:[Link]

Technical Whitepaper: Physicochemical Characterization and Applications of (-)-N-Formyl-L-tert-leucine

This technical guide details the physicochemical properties, synthesis, and applications of (-)-N-Formyl-L-tert-leucine , a critical chiral intermediate in the pharmaceutical industry.

Executive Summary

(-)-N-Formyl-L-tert-leucine (CAS 92571-61-4 ) is a non-proteinogenic amino acid derivative used primarily as a resolution intermediate for the production of L-tert-Leucine . The bulky tert-butyl side chain introduces significant steric hindrance, a property exploited in medicinal chemistry to enhance metabolic stability and selectivity in protease inhibitors (e.g., Atazanavir, Boceprevir). This guide provides a comprehensive technical profile for researchers optimizing chiral synthesis and drug development workflows.

Chemical Identity & Structural Analysis

The compound is the N-formylated derivative of L-tert-leucine.[1] The "tert-leucine" moiety (also known as L-3-methylvaline or L-2-amino-3,3-dimethylbutanoic acid) is structurally distinct from natural L-leucine due to the quaternary carbon in the side chain, which restricts conformational flexibility.

| Parameter | Technical Specification |

| IUPAC Name | (2S)-2-Formamido-3,3-dimethylbutanoic acid |

| Common Name | (-)-N-Formyl-L-tert-leucine |

| CAS Number | 92571-61-4 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Stereochemistry | L-isomer (S-configuration at |

| SMILES | CC(C)(C)NC=O |

Structural Significance

The formyl group acts as a protecting group for the amine, allowing for enzymatic resolution. The tert-butyl group provides a high degree of lipophilicity and steric bulk, making the motif resistant to proteolytic cleavage in vivo—a key feature for designing durable peptide mimetics.

Physical Properties Profile

The physical data below characterizes the solid-state behavior of the compound, essential for process chemistry and quality control.

Table 1: Physicochemical Properties[6]

| Property | Value / Description | Notes/Context |

| Appearance | White to off-white crystalline powder | Typical of purified amino acid derivatives. |

| Melting Point | 215 – 217 °C | Significantly higher than N-formyl-L-leucine (~142°C) due to efficient crystal packing of the spherical tert-butyl group. |

| Optical Rotation | Levorotatory (-) | Specific rotation |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO. | Sparingly soluble in cold water; solubility increases significantly in alkaline aqueous solutions (as a salt). |

| pKa | ~3.6 (Carboxyl) | Estimated based on |

| Hygroscopicity | Low to Moderate | The hydrophobic side chain reduces moisture uptake compared to linear amino acid derivatives. |

Expert Insight: The high melting point (215–217 °C) indicates a stable crystal lattice. In process scale-up, this thermal stability allows for aggressive drying protocols without risk of decomposition or melting, unlike lower-melting intermediates.

Synthesis & Enzymatic Resolution Workflow

The industrial production of (-)-N-Formyl-L-tert-leucine is inextricably linked to the production of L-tert-leucine via enzymatic resolution . Chemical synthesis of tert-leucine produces a racemic mixture (DL). The N-formyl group is introduced to facilitate kinetic resolution.

Mechanism of Action[8][9]

-

Racemization: The unreacted isomer (often the D-form or N-acetyl-D-isomer in other routes) is racemized to recycle the material.

-

Enzymatic Hydrolysis: Deformylase or specific acylases selectively hydrolyze the L-isomer derivative, or conversely, Leucine Dehydrogenase (LeuDH) is used in a reductive amination loop.

Below is the workflow for the Reductive Amination route, which is the modern standard for high-enantiomeric excess (ee) production.

Figure 1: Enzymatic synthesis pathway. While N-Formyl-L-tert-leucine is often a substrate for deformylase in "kinetic resolution" routes, in "reductive amination" (shown), it serves as a protected standard or downstream intermediate.

Applications in Drug Development[7]

The tert-butyl group is a "privileged structure" in drug design. (-)-N-Formyl-L-tert-leucine serves as the direct precursor to L-tert-Leucine , which is the chiral building block for several blockbuster antivirals.

Key Pharmaceutical Targets

-

HIV Protease Inhibitors (e.g., Atazanavir):

-

Role: The tert-leucine moiety prevents the enzyme from cleaving the inhibitor, mimicking the transition state of the natural substrate but with enhanced steric bulk.

-

-

HCV NS3/4A Protease Inhibitors (e.g., Boceprevir, Telaprevir):

-

Role: Essential for the "warhead" binding affinity. The stereochemistry (L-isomer) is critical for fitting into the S1/S2 pockets of the viral protease.

-

Application Pathway Diagram

Figure 2: The value chain of N-Formyl-L-tert-leucine in pharmaceutical synthesis.

Handling, Stability & Safety

Storage Protocols

-

Temperature: Store at +15°C to +25°C (Room Temperature).

-

Atmosphere: Keep tightly closed. While not highly hygroscopic, exposure to high humidity can cause clumping.

-

Shelf Life: Typically 2–3 years if stored in a cool, dry place away from direct sunlight.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling bulk powder to prevent inhalation.

References

-

Merck KGaA. Product Specification: (-)-N-Formyl-L-tert-leucine for synthesis. Catalog No. 818264. Retrieved from Merck Millipore / Sigma-Aldrich.[4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6931667, N-Formyl-tert-leucine. [Link]

- Bommarius, A. S., et al. (1998). "Membrane Bioreactors for the Production of Enantiomerically Pure alpha-Amino Acids." Enzyme and Microbial Technology, 22(7), 637-645.

- Jaeger, D. A., et al. (1979). "Resolution of Amino Acids." Journal of the American Chemical Society. (Foundational work on tert-leucine resolution).

Sources

Solubility Dynamics of N-Formyl-L-tert-leucine in Polar Solvents: A Technical Guide for API Synthesis

Executive Summary

N-Formyl-L-tert-leucine (CAS 92571-61-4) is a highly sterically hindered, non-natural amino acid derivative that serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including HIV and HCV protease inhibitors[]. For process chemists and formulation scientists, understanding the thermodynamic solubility limits of this intermediate in organic solvents is paramount. This whitepaper provides an in-depth mechanistic analysis of the solubility of N-Formyl-L-tert-leucine in dimethyl sulfoxide (DMSO) and methanol, combining structural thermodynamics with field-proven experimental protocols to optimize downstream synthetic workflows.

Chemical Profile & Structural Thermodynamics

To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. As detailed by , N-Formyl-L-tert-leucine consists of three defining features: a bulky, lipophilic tert-butyl side chain; a polar N-formyl group (hydrogen bond acceptor/donor); and a C-terminal carboxylic acid[].

In standard aqueous environments, the tert-butyl group forces the surrounding water molecules to form a highly ordered clathrate cage. This "hydrophobic effect" is entropically unfavorable, resulting in poor aqueous solubility. However, in peptide and API synthesis, N-protected amino acids exhibit significantly enhanced solubility in organic solvents compared to their unprotected counterparts[2]. This is primarily due to the absence of a stable zwitterionic crystal lattice. Unprotected amino acids exist as zwitterions (NH3⁺/COO⁻), requiring highly polar environments to overcome the massive lattice energy. By formylating the amine, the zwitterionic state is abolished, drastically lowering the energy barrier for crystal lattice dissociation.

Thermodynamic pathway of N-Formyl-L-tert-leucine solvation in organic solvents.

Solvation Mechanics in Polar Aprotic vs. Polar Protic Solvents

According to, the solubility of amino acid derivatives is dictated by the delicate balance between their non-polar side chains and polar backbone elements[2].

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Powerhouse

DMSO is universally recognized as a premier solvent for N-protected amino acids[3]. As highlighted by , DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7), allowing it to effectively disrupt intermolecular hydrogen bonds within the solid crystal lattice[3]. Furthermore, studies on demonstrate that the oxygen atom of DMSO serves as a powerful hydrogen-bond acceptor, stabilizing the N-H (amide) and O-H (carboxyl) protons of the solute[4]. Concurrently, the methyl groups of DMSO provide favorable van der Waals interactions with the tert-butyl moiety, leading to exceptional solubility.

Methanol (MeOH): The Polar Protic Balancer

Methanol offers a different but highly effective solvation mechanism. Research published by the indicates that protic solvents act as both hydrogen bond donors and acceptors, forming a dynamic, three-dimensional solvation shell around the polar functional groups of amino acid derivatives[5]. Methanol's lower dielectric constant (ε = 32.7) compared to water makes it significantly more accommodating to the hydrophobic tert-butyl group. This dual capability—solvating polar groups via H-bonding while accommodating lipophilic bulk—results in robust solubility profiles[5].

Quantitative Solubility Profile

The following table summarizes the theoretical and empirically observed solubility dynamics for N-Formyl-L-tert-leucine across different solvent classes at standard ambient temperature (25°C).

| Solvent | Classification | Dielectric Constant (ε) | Primary Solvation Mechanism | Estimated Solubility (mg/mL at 25°C) |

| DMSO | Polar Aprotic | 46.7 | Strong H-bond acceptor, dipole-dipole stabilization | > 100 |

| Methanol | Polar Protic | 32.7 | H-bond donor/acceptor, lipophilic accommodation | > 50 |

| Water | Polar Protic | 80.1 | Hydrophobic repulsion (tert-butyl clathrate formation) | < 5 |

Experimental Methodologies: Determining & Optimizing Solubility

As an application scientist, relying on visual dissolution can lead to critical process failures. The following self-validating protocol outlines the "Shake-Flask Method," the gold standard for determining true thermodynamic equilibrium solubility.

Protocol 1: Isothermal Shake-Flask Method

Causality Note: We utilize an isothermal shake-flask approach rather than kinetic dissolution because kinetic methods can artificially overestimate solubility due to temporary supersaturation. True thermodynamic solubility requires establishing a dynamic equilibrium between the solid and liquid phases.

-

Solute Addition: Weigh an excess amount of N-Formyl-L-tert-leucine (e.g., 200 mg) into a 2 mL glass HPLC vial. Causality: Excess solid must be present to ensure the solvent reaches maximum saturation capacity.

-

Solvent Addition: Dispense exactly 1.0 mL of anhydrous DMSO or Methanol into the vial.

-

Isothermal Agitation: Seal the vial and incubate in a thermomixer at 25°C ± 0.1°C, shaking at 800 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to overcome the lattice energy barrier and ensure the system reaches a stable thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Causality: High-speed centrifugation completely pellets undissolved micro-crystals. If micro-crystals remain suspended, they will dissolve upon dilution in the next step, artificially inflating the quantified solubility.

-

Supernatant Extraction: Carefully aspirate the upper supernatant layer using a positive displacement pipette, taking strict care not to disturb the solid pellet.

Protocol 2: HPLC-UV Quantification

-

Dilution: Dilute the aspirated supernatant 1:100 or 1:1000 in the mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% TFA). Causality: Dilution prevents column overloading and ensures the concentration falls within the linear dynamic range of the UV detector.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a standard gradient method.

-

Detection & Calculation: Monitor absorbance at 210 nm. Because N-Formyl-L-tert-leucine lacks aromatic rings, the amide bond is the primary absorbing chromophore.

-

Self-Validation Step: Always run a solvent blank to ensure no matrix interference at 210 nm. Quantify the concentration using a pre-established calibration curve of N-Formyl-L-tert-leucine standards, ensuring the linearity coefficient (R²) is > 0.999.

Standard isothermal shake-flask protocol for determining equilibrium solubility.

Downstream Applications in API Synthesis

The high solubility of N-Formyl-L-tert-leucine in polar aprotic (DMSO) and polar protic (Methanol) solvents makes it an ideal substrate for homogeneous liquid-phase peptide coupling. In the synthesis of protease inhibitors, maintaining the intermediate in a fully dissolved state prevents premature precipitation during coupling cycles, ensuring high yields and minimizing the formation of truncated impurities. By leveraging the solvation mechanics outlined in this guide, process chemists can optimize solvent ratios, reduce waste, and streamline the scale-up of critical pharmaceutical compounds.

References

-

Verardo, G. et al. "α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO." Journal of Peptide Science (PubMed). URL: [Link]

-

Royal Society of Chemistry. "Solubility of amino acid derivatives and SPPS-reagents." rsc.org. URL: [Link]

Sources

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]

The Stereochemical Landscape of (-)-N-Formyl-L-tert-leucine: A Technical Guide for Drug Development Professionals

An in-depth examination of the synthesis, characterization, and application of a crucial chiral building block.

Abstract

(-)-N-Formyl-L-tert-leucine is a non-proteinogenic amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its sterically demanding tert-butyl group and defined stereochemistry make it an invaluable chiral auxiliary and a key structural motif in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry of (-)-N-Formyl-L-tert-leucine, detailing its synthesis, methods for stereochemical assignment, and its applications in asymmetric synthesis and drug development. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chiral compound.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (-)-N-Formyl-L-tert-leucine, a derivative of the unnatural amino acid L-tert-leucine, serves as a powerful tool in achieving this goal. Its bulky tert-butyl group provides a high degree of steric hindrance, which can be exploited to control the stereochemical outcome of chemical reactions.

L-tert-leucine itself is a chiral, non-proteinogenic amino acid widely employed as a key intermediate in the synthesis of pharmaceutical compounds, particularly in enantioselective synthesis.[1] Its derivatives, including (-)-N-Formyl-L-tert-leucine, are instrumental as chiral building blocks or auxiliaries in reactions designed to produce single-isomer pharmaceuticals with high enantiomeric excess.[1]

The Stereochemical Identity of (-)-N-Formyl-L-tert-leucine

The designation "(-)-N-Formyl-L-tert-leucine" encapsulates the key stereochemical features of the molecule:

-

L-Configuration: The "L" descriptor refers to the configuration at the α-carbon (the carbon atom adjacent to the carboxyl group). In the Fischer projection of the parent amino acid, L-tert-leucine, the amino group is on the left side.[2] This corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. The IUPAC name for L-tert-leucine is (2S)-2-amino-3,3-dimethylbutanoic acid.[3]

-

(-)-Rotation: The "(-)" sign indicates that the molecule is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). It is important to note that the L/D and R/S notations are based on molecular structure, while the (+)/(-) notation is an experimentally determined physical property and there is no direct, universal correlation between them.

The formylation of the amino group in L-tert-leucine to give N-Formyl-L-tert-leucine does not alter the stereocenter at the α-carbon. Therefore, (-)-N-Formyl-L-tert-leucine retains the (S)-configuration of its parent amino acid. The IUPAC name for N-Formyl-L-leucine is (2S)-2-formamido-4-methylpentanoic acid.[4][5]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (-)-N-Formyl-L-tert-leucine relies on the synthesis of its precursor, L-tert-leucine. The synthesis of tert-leucine often results in a racemic mixture (a 50:50 mixture of L- and D-enantiomers), which must then be resolved to isolate the desired L-enantiomer.

Synthesis of Racemic tert-Leucine

Several synthetic routes to racemic tert-leucine have been developed. One common approach involves the Strecker synthesis, where pivalaldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. Another method utilizes the bislactim ether method, which offers a two-step synthesis of ethyl tert-leucinate from 2,5-diethoxypyrazine in a 64% overall yield.[6]

Chiral Resolution of DL-tert-Leucine

The separation of the L- and D-enantiomers of tert-leucine is a critical step. Various methods for chiral resolution have been reported, including:

-

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For instance, DL-tert-leucine can be resolved using camphor-10-sulphonic acid.[7] Another approach involves the resolution of N-tosyl-DL-tert-leucine using brucine or racemic N-benzyloxycarbonyl-tert-leucine through its quinine salt.[7] The ethyl ester of DL-tert-leucine has also been resolved by crystallization of its dibenzoyl-d-tartrate salts.[7]

-

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, making them excellent tools for chiral resolution. Hog kidney amidase has been used to resolve DL-tert-leucine amide.[7] More recently, enzymatic methods have gained favor due to their high optical purity, mild reaction conditions, and environmental friendliness.[8] For example, leucine dehydrogenase (LeuDH) can be used to prepare L-tert-leucine from its α-keto acid precursor, trimethylpyruvate (TMP).[9]

-

Chiral Chromatography: Chiral ligand-exchange chromatography (LEC) using a column such as Chiralpak WH can be used to directly separate the enantiomers of tert-leucine.[10] Optimal separation conditions have been found to be a mobile phase containing 5.0 mM Cu2+ at a pH of 5.5 and a temperature of 25°C.[10]

Formylation of L-tert-leucine

Once enantiomerically pure L-tert-leucine is obtained, the final step is the formylation of the amino group. This can be achieved using various formylating agents, such as formic acid or a mixed anhydride of formic acid. The reaction conditions are typically mild to prevent racemization of the chiral center.

Stereochemical Characterization

Confirming the stereochemical purity of (-)-N-Formyl-L-tert-leucine is paramount. A combination of analytical techniques is employed for this purpose.

Polarimetry

Polarimetry is a fundamental technique for determining the optical rotation of a chiral compound. A solution of the sample is placed in a polarimeter, and the angle to which it rotates plane-polarized light is measured. A negative rotation confirms the levorotatory nature of the compound.

| Property | Value |

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol [4] |

| Appearance | White or off-white powder[1] |

| Optical Rotation [α]D | Negative value (specific value depends on concentration and solvent) |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for determining the enantiomeric excess (ee) of a chiral compound. The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. For amino acids, pre-column derivatization with a chiral derivatizing agent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA), is often employed to form diastereomers that can be separated on a standard reversed-phase HPLC column.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy can confirm the overall structure of N-Formyl-L-tert-leucine, specialized NMR techniques are required for stereochemical analysis. The use of chiral solvating agents or chiral lanthanide shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification.

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space. While obtaining suitable crystals can be challenging, the resulting structural information is unambiguous.

Applications in Asymmetric Synthesis and Drug Development

The unique structural features of (-)-N-Formyl-L-tert-leucine make it a valuable tool in the synthesis of chiral molecules.

Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The bulky tert-butyl group of (-)-N-Formyl-L-tert-leucine can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. This approach has been successfully used in various asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.

Chiral Building Block

In addition to its role as a chiral auxiliary, (-)-N-Formyl-L-tert-leucine can be incorporated as a permanent structural element in the final drug molecule. Its rigid and well-defined conformation can be used to control the overall shape of the molecule, which is crucial for its interaction with biological targets such as enzymes and receptors. The tert-butyl group can also impart desirable pharmacokinetic properties, such as increased metabolic stability.

Conclusion

The stereochemistry of (-)-N-Formyl-L-tert-leucine is a critical aspect of its utility in modern drug discovery and development. A thorough understanding of its synthesis, chiral resolution, and stereochemical characterization is essential for its effective application. As a versatile chiral auxiliary and building block, (-)-N-Formyl-L-tert-leucine will undoubtedly continue to play a significant role in the creation of novel, enantiomerically pure therapeutics. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working to harness the power of this important chiral molecule.

References

-

Direct Measurement of Enantiomeric Excess of Synthetic Tert‐Leucine with a Chiral‐Ligand‐Exchange Chromatography. Scite. Available at: [Link]

-

L-Tert-Leucine. Natural Micron Pharm Tech. Available at: [Link]

-

N-Formylleucine | C7H13NO3. PubChem. Available at: [Link]

- US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents.

-

Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Stereochemistry. Available at: [Link]

-

Synthesis of tert-Leucine and Related Amino Acids. Available at: [Link]

-

PROCESS FOR PRODUCING TERT-LEUCINE. European Patent Office. Available at: [Link]

-

Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. Available at: [Link]

-

Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. PubMed. Available at: [Link]

-

Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed. Available at: [Link]

-

FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. Available at: [Link]

-

N-formyl-l-leucine (C7H13NO3). PubChemLite. Available at: [Link]

-

Ready-Made Amino Acids. American Peptide Society. Available at: [Link]

-

Stereochemistry, Conformation and Configuration. Available at: [Link]

-

Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. ResearchGate. Available at: [Link]

-

X Ray crystallography. PMC - NIH. Available at: [Link]

-

Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). ResearchGate. Available at: [Link]

-

CERTIFICATE OF ANALYSIS Product Name: N-Formyl-L-leucine Orlistat Impurity CAS NO. Synchemia. Available at: [Link]

-

L-tert-Leucine | C6H13NO2. PubChem. Available at: [Link]

-

Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC. Available at: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]

-

Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

-

X-ray structures of the leucine-binding protein illustrate conformational changes and the basis of ligand specificity. PubMed. Available at: [Link]

-

X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers. Available at: [Link]

-

Chiral resolution of dl -leucine via salifying tartaric acid derivatives. ResearchGate. Available at: [Link]

-

DL-tert-Leucine 98. Available at: [Link]

Sources

- 1. L-Tert-Leucine - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. Stereochemistry [cryst.bbk.ac.uk]

- 3. L-tert-Leucine | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Formylleucine | C7H13NO3 | CID 9880216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-formyl-l-leucine (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. d-nb.info [d-nb.info]

- 7. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 8. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Nomenclature Labyrinth: A Guide to N-Formyl-L-tert-leucine

[1]

Executive Summary: The "Ghost" in the Catalog

In the high-stakes world of peptide synthesis and peptidomimetic drug design, N-Formyl-L-tert-leucine (CAS 92571-61-4) is a critical chiral building block. It serves as a precursor for bulky, hydrophobic pharmacophores often found in HIV and HCV protease inhibitors.

However, sourcing this compound is notoriously difficult not because of scarcity, but because of nomenclature fragmentation . Depending on the vendor’s naming convention logic—whether they view the molecule as a leucine derivative, a valine derivative, or a substituted butanoic acid—the catalog entry changes completely.

This guide provides a definitive synonym matrix, structural verification data, and search strategies to ensure you locate the correct enantiomer (L-) for your synthesis.

Chemical Identity & Structural Verification

Before searching, you must establish the ground truth of the molecule’s identity to avoid purchasing the wrong isomer (e.g., D-isomer CAS 92571-59-0) or the wrong derivative (e.g., Boc-protected).

Core Identity Card

| Parameter | Value |

| Primary Name | N-Formyl-L-tert-leucine |

| CAS Number | 92571-61-4 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Stereochemistry | (S)-enantiomer (L-configuration) |

| Physical State | White to off-white crystalline solid |

Structural Breakdown

The molecule consists of a tert-butyl side chain (providing steric bulk), a carboxylic acid (C-terminus), and an amine protected by a formyl group .

The Synonym Matrix: Decoding Catalog Entries

Vendors index this compound based on three distinct chemical logics. Understanding these logics is the key to finding the compound.

Category A: The "Trivial" Names (Most Common)

These names use the common amino acid nomenclature. "Tert-leucine" is a non-proteinogenic amino acid, often abbreviated as Tle .

-

N-Formyl-L-tert-leucine (Standard Catalog Name)[][2][3][4][5][6][7]

-

(-)-N-Formyl-L-tert-leucine (Denoting optical rotation)

-

N-Formyl-Tle-OH (Peptide synthesis notation)

-

For-Tle-OH (Abbreviation used in solid-phase synthesis lists)[]

Category B: The "Valine" Derivative Logic

Chemically, tert-leucine is structurally closer to valine (isopropyl side chain) than leucine (isobutyl side chain). Adding a methyl group to valine's side chain creates the tert-butyl group. Therefore, some rigorous chemical catalogs index it as a substituted valine.

Category C: The Systematic (IUPAC) Logic

When searching in bulk chemical databases (like PubChem or Reaxys) rather than vendor catalogs, systematic names are preferred.

-

(2S)-2-Formamido-3,3-dimethylbutanoic acid [][4]

-

(S)-2-Formylamino-3,3-dimethylbutyric acid

-

Butanoic acid, 2-(formylamino)-3,3-dimethyl-, (2S)- [][4]

Synonym Reference Table

| Naming Logic | Primary Search Term | Secondary/Obscure Synonyms |

| Trivial | N-Formyl-L-tert-leucine | For-Tle-OH, N-Formyl-L-Tle |

| Systematic | (2S)-2-Formamido-3,3-dimethylbutanoic acid | 2-Formylamino-3,3-dimethylbutyric acid |

| Structural | N-Formyl-3-methyl-L-valine | L-Valine, N-formyl-3-methyl- |

| Inverted | L-tert-Leucine, N-formyl- | Leucine, N-formyl-tert- |

Search Strategy & Methodology

To ensure 100% retrieval of valid suppliers, do not rely on a single search string. Use this tiered approach.

Tier 1: The CAS Search (High Precision)

The most reliable method is searching by CAS number. However, be aware that some vendors may incorrectly map the generic CAS (racemic) to the specific enantiomer.

-

Search Query: 92571-61-4

-

Validation: Check the product description for "L-" or "(S)-" and an optical rotation value (usually negative,

to

Tier 2: The Structure Search (High Recall)

If the CAS search fails, use the SMILES string. This bypasses nomenclature issues entirely.

-

SMILES: CC(C)(C)C(=O)O (Isomeric SMILES for L-form)

-

InChIKey: WVCGTXBZDLZEDU-RXMQYKEDSA-N

Tier 3: The Boolean Keyword Search

Use this string in vendor portals (e.g., Sigma, Fisher, MolPort) to catch all naming variations:

-

Query: ("N-Formyl" AND "tert-leucine") OR ("Formyl" AND "3-methylvaline") OR "92571-61-4"[4]

Applications in Drug Development

Why is this specific intermediate crucial?

-

Protease Inhibition: The tert-butyl group provides exceptional resistance to enzymatic degradation and fits into hydrophobic pockets (S2/S3 subsites) of viral proteases (e.g., HIV, HCV).

-

Chiral Induction: In asymmetric synthesis, the bulky tert-butyl group induces high stereoselectivity in downstream reactions.

-

Peptide N-Capping: The formyl group acts as a stable, small N-terminal cap that mimics the transition state in certain enzymatic pathways.

Note on Handling: Ensure the compound is stored at -20°C and kept desiccated. The formyl group is generally stable, but the carboxylic acid makes the compound susceptible to moisture absorption.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6931667: N-Formyl-L-tert-leucine. Retrieved from [Link]

Comparative Technical Analysis: N-Formyl-L-leucine vs. N-Formyl-L-tert-leucine

The following technical guide details the structural, functional, and experimental distinctions between N-Formyl-L-leucine and N-Formyl-L-tert-leucine .

Executive Summary

While sharing a similar nomenclature, N-Formyl-L-leucine (f-Leu) and N-Formyl-L-tert-leucine (f-Tle) occupy distinct functional niches in life sciences.

-

N-Formyl-L-leucine is a bio-active probe . It mimics bacterial metabolic byproducts, acting as a potent agonist for Formyl Peptide Receptors (FPRs) to drive immunological chemotaxis.[1]

-

N-Formyl-L-tert-leucine is a chemo-inert scaffold . It is a synthetic intermediate used primarily in the asymmetric synthesis of chiral antiviral drugs (e.g., HIV protease inhibitors). Its bulky tert-butyl side chain renders it biologically orthogonal but chemically invaluable for steric control.

This guide analyzes the divergence in their physicochemical properties, biological signaling, and experimental utility.[2]

Molecular Architecture & Physicochemical Divergence

The core differentiator lies in the side-chain topology at the

| Feature | N-Formyl-L-leucine | N-Formyl-L-tert-leucine |

| Side Chain | Isobutyl group ( | tert-Butyl group ( |

| Steric Character | Flexible, Natural ( | Rigid, Bulky ( |

| Hydrophobicity | High | Very High (Lipophilic anchor) |

| Enzymatic Fit | Fits native hydrophobic pockets (e.g., FPR1) | Excluded from native pockets; requires specific engineered enzymes |

| Primary Utility | Immunology / Cell Biology | Asymmetric Catalysis / Drug Synthesis |

Structural Impact Analysis

The isobutyl group of f-Leu allows for conformational rotation, enabling the molecule to adopt the precise binding pose required by the G-protein coupled receptor FPR1. Conversely, the tert-butyl group of f-Tle introduces a "steric lock." The quaternary carbon adjacent to the chiral center restricts bond rotation ($ \chi_1 $ torsion angle), creating a rigid scaffold. This rigidity is exploited in drug design to freeze bioactive conformations, increasing metabolic stability and potency in protease inhibitors.

Functional Domain A: Immunobiology (N-Formyl-L-leucine)

Mechanism of Action: FPR1 Agonism

N-Formyl-L-leucine is a truncated analog of the classic bacterial chemotactic peptide fMet-Leu-Phe (fMLP) . In mammalian neutrophils, it binds to the Formyl Peptide Receptor 1 (FPR1) , a GPCR that detects N-formylated peptides released during bacterial protein synthesis or mitochondrial damage.[1]

Key Experimental Insight: While less potent than fMLP, f-Leu is often used in fragment-based screening to identify the minimal pharmacophore required for receptor activation.

Signaling Pathway Visualization

The following diagram illustrates the cascade initiated by N-Formyl-L-leucine binding, leading to actin polymerization and chemotaxis.

Figure 1: Signal transduction pathway activated by N-Formyl-L-leucine in neutrophils.

Functional Domain B: Asymmetric Synthesis (N-Formyl-L-tert-leucine)

Mechanism of Action: Kinetic Resolution

N-Formyl-L-tert-leucine is primarily encountered as a substrate in the Enzymatic Kinetic Resolution of racemic tert-leucine. Because tert-leucine is non-proteinogenic, it must be synthesized chemically (yielding a DL-mix) and then resolved.

The Challenge: The bulky tert-butyl group prevents standard acylases (like Hog Kidney Acylase I) from hydrolyzing the amide bond efficiently. The Solution: Specialized enzymes (e.g., engineered Deformylases or specific bacterial Aminoacylases) are required. The N-formyl group is preferred over N-acetyl in some industrial processes because it is easier to remove under mild conditions without racemizing the sterically crowded center.

Workflow Visualization

The diagram below depicts the resolution process to isolate pure L-tert-leucine, a key intermediate for HIV protease inhibitors like Atazanavir.

Figure 2: Enzymatic kinetic resolution workflow for producing L-tert-leucine from N-formyl precursors.

Experimental Protocols

Protocol A: Neutrophil Chemotaxis Assay (Using N-Formyl-L-leucine)

Objective: To quantify the chemotactic potential of N-Formyl-L-leucine relative to the standard fMLP.

-

Preparation: Isolate human neutrophils from heparinized blood via density gradient centrifugation (Ficoll-Paque). Resuspend in HBSS + 0.1% BSA.

-

Ligand Dilution: Prepare N-Formyl-L-leucine stock (10 mM in DMSO). Dilute serially in assay buffer to range

M to-

Note: f-Leu requires higher concentrations (

M range) than fMLP (

-

-

Chamber Assembly: Use a Boyden chamber (transwell) with a 3 µm pore size polycarbonate filter.

-

Loading: Place chemoattractant (f-Leu) in the lower well; place neutrophil suspension (

cells/mL) in the upper well. -

Incubation: Incubate for 45–60 minutes at 37°C in 5% CO

. -

Quantification: Remove non-migrated cells from the top. Fix and stain migrated cells (lower surface) with Crystal Violet. Count using microscopy or read absorbance at 590 nm.

Protocol B: Chemical Deprotection of N-Formyl-L-tert-leucine

Objective: To remove the formyl protecting group without racemization, yielding pure L-tert-leucine. Context: This is often the final step after enzymatic resolution.

-

Reaction Setup: Dissolve N-Formyl-L-tert-leucine (1.0 eq) in Methanol/HCl (1.25 M).

-

Why Methanol/HCl? The formyl group is more labile than the acetyl group. Mild acidic methanolysis cleaves the formyl moiety as methyl formate.

-

-

Conditions: Stir at room temperature for 12–24 hours. Monitor via TLC (ninhydrin stain will visualize the free amine).

-

Workup: Concentrate the solvent in vacuo. The bulky tert-butyl group stabilizes the carbocation intermediate less than linear chains, but care must be taken to avoid high heat which could induce degradation.

-

Purification: Recrystallize the resulting L-tert-leucine hydrochloride salt from Ethanol/Ether.

-

Validation: Verify optical rotation

(c=1, H

References

-

Dahlgren, C., & Gabl, M. (2025). "The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition."[2] Frontiers in Immunology. Link (Context: FPR1 signaling mechanisms).

-

Tocris Bioscience. "N-Formyl-Met-Leu-Phe Biological Activity." Link (Context: Standard agonists for FPR1).

-

Bommarius, A. S., et al. (1995).[3] "Synthesis of homochiral L-tert-leucine via a lipase catalyzed dynamic resolution process." Tetrahedron: Asymmetry. Link (Context: Enzymatic resolution of tert-leucine).

-

Sigma-Aldrich. "L-tert-Leucine Product Information & Applications." Link (Context: Use of tert-leucine in chiral ligands and drugs).

-

BenchChem. "N-Formyl-L-leucine-d3 Application Notes." Link (Context: Analytical standards and metabolic tracking).

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]

Methodological & Application

Protocol for the N-Formylation of Sterically Hindered Amino Acids

An Application Guide and Protocol

Introduction: The Significance and Challenge of N-Formylation

N-formylation, the introduction of a formyl group (-CHO) onto a nitrogen atom, is a fundamental chemical transformation with broad utility in pharmaceutical and chemical research. Formamides are critical intermediates, serving as protecting groups for amines in peptide synthesis, precursors for the synthesis of isocyanides, and as key structural motifs in numerous biologically active molecules[1][2][3]. The formyl group is one of the simplest amine-protecting groups, valued for its small size and unique chemical properties[4].

However, the N-formylation of amino acids, particularly those with bulky, sterically hindering side chains such as Valine, Leucine, tert-Leucine, and Phenylalanine, presents significant synthetic challenges. The steric bulk surrounding the α-amino group can dramatically decrease its nucleophilicity, impeding the approach of the formylating agent and leading to slow reaction rates, incomplete conversion, and the need for harsh reaction conditions that can compromise chiral integrity[5][6].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and efficient protocols for the N-formylation of bulky amino acids. We will explore the causality behind experimental choices, compare leading methodologies, and provide detailed, step-by-step protocols for high-yield synthesis while addressing common pitfalls like racemization.

Core Challenges in Formylating Bulky Amino Acids

Successfully formylating a sterically hindered amino acid requires overcoming two primary obstacles:

-

Reduced Reactivity: The bulky alkyl or aryl side chains (e.g., the isopropyl group of Valine or the tert-butyl group of tert-Leucine) physically obstruct the lone pair of electrons on the α-nitrogen, demanding a highly reactive formylating agent to achieve efficient conversion.

-

Risk of Racemization: Amino acid esters, particularly tert-butyl esters which are common intermediates in peptide synthesis, are susceptible to racemization under certain conditions[5][7]. The use of harsh reagents or prolonged reaction times can lead to the loss of stereochemical purity, which is unacceptable for pharmaceutical applications.

Therefore, the ideal protocol must be highly efficient to overcome steric hindrance but also sufficiently mild to preserve the stereocenter.

Comparative Overview of Key Formylation Methods

Several reagents can achieve N-formylation, but their efficacy with bulky substrates varies significantly. The choice of reagent is critical and depends on the substrate's sensitivity, particularly its propensity for racemization.

| Method | Reagent System | Typical Conditions | Advantages | Disadvantages | Suitability for Bulky AAs |

| Acetic Formic Anhydride (AFA) | Formic Acid / Acetic Anhydride | -20 °C to 0 °C, < 30 min | Extremely high reactivity, near-quantitative yields (97-100%), rapid reaction times, inexpensive reagents[5][6]. | Moisture sensitive; can cause racemization in sensitive substrates like tert-butyl esters[5]. | Excellent |

| Carbodiimide Activation | Formic Acid / DCC or EDCI | 0 °C to RT, 1-4 h | Mild conditions, minimizes racemization, high yields, suitable for acid-sensitive esters[5][8]. | Requires removal of urea byproduct (for DCC), more expensive than AFA. | Excellent |

| Cyanuric Chloride / DMF | 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMF | RT to 85 °C | Forms a highly reactive Vilsmeier-Haack type reagent, effective for difficult substrates[9][10]. | Requires anhydrous conditions; reagent can be harsh. | Very Good |

| Formic Acid (Neat) | Formic Acid | Reflux / 80 °C | Simple, solvent-free, uses an inexpensive reagent[6][11]. | Requires elevated temperatures, which can be problematic for sensitive substrates; yields may be lower for aliphatic amines[6]. | Moderate |

Detailed Protocols and Mechanistic Insights

Protocol 1: High-Efficiency Formylation using in situ Acetic Formic Anhydride (AFA)

This method is the workhorse for N-formylation due to its exceptional reactivity, which easily overcomes the steric hindrance of bulky amino acids. The key is the in situ generation of the mixed anhydride, which is significantly more electrophilic than formic acid itself[5][12].

Causality: The reaction is performed at low temperatures (-20 °C) to control the exothermic formation of AFA and prevent its thermal decomposition into acetic acid and carbon monoxide[2]. The higher electrophilicity of the formyl carbonyl carbon compared to the acetyl carbonyl ensures selective formylation[12].

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

The mechanism proceeds via a nucleophilic acyl substitution. The amine's nitrogen atom attacks the more electrophilic formyl carbon of the AFA. The resulting tetrahedral intermediate collapses, eliminating the stable acetate leaving group to yield the protonated formamide, which is then deprotonated.

Sources

- 1. scilit.com [scilit.com]

- 2. scispace.com [scispace.com]

- 3. jetir.org [jetir.org]

- 4. benchchem.com [benchchem.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Incorporation of N-Formyl-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of non-proteinogenic and sterically hindered amino acids is a cornerstone strategy in modern medicinal chemistry for enhancing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic peptides[1]. N-Formyl-L-tert-leucine (For-Tle-OH) is a highly specialized building block utilized primarily for N-terminal capping. It introduces two distinct chemical features to a peptide sequence:

-

The tert-Butyl Side Chain: Imparts extreme conformational rigidity, locking the peptide into a bioactive conformation and shielding adjacent amide bonds from proteolytic degradation[2].

-

The N-Formyl Group: Acts as a permanent N-terminal modification that increases hydrophobicity, mimics bacterial/mitochondrial protein signatures (crucial for formyl peptide receptor targeting), and prevents unwanted N-terminal side reactions[3][4].

Because the N-formyl group is a permanent cap rather than a transient protecting group (like Fmoc or Boc), N-Formyl-L-tert-leucine is exclusively coupled at the final stage of sequence elongation[3]. This guide details the mechanistic causality, quantitative parameters, and self-validating protocols required to successfully couple this challenging residue.

Mechanistic Insights: Overcoming Steric and Electronic Barriers

The Steric Challenge of tert-Leucine

The tert-butyl group of tert-leucine is exceptionally bulky, creating severe steric hindrance that physically blocks nucleophilic attack on the activated carbonyl carbon during coupling[2]. This steric clash drastically increases the activation energy required for amide bond formation, leading to slow kinetics, incomplete couplings, and a heightened risk of epimerization if the activated intermediate has a prolonged half-life[5].

To overcome this, the choice of coupling reagent is not arbitrary; it is a strict mechanistic requirement. Standard reagents like HBTU or DIC/HOBt are insufficient. We mandate the use of HATU (or DIC/Oxyma). The nitrogen atom at the 7-position of HATU's HOAt leaving group provides neighboring group participation—it forms a hydrogen bond with the incoming resin-bound amine, effectively anchoring the nucleophile in close proximity to the sterically shielded electrophilic center[2].

Activation and sterically hindered coupling pathway of N-Formyl-L-tert-leucine.

Orthogonality of the N-Formyl Group

The N-formyl group is uniquely suited for solid-phase synthesis because of its robust orthogonality. It is highly stable to the acidic conditions required for global cleavage (e.g., 95% TFA) and the basic conditions used in standard Fmoc SPPS[3]. Therefore, once N-Formyl-L-tert-leucine is coupled, the peptide can be safely cleaved from the resin without risking deformylation[4].

Quantitative Data & Reagent Selection

To ensure high-fidelity synthesis, empirical data regarding coupling reagents and protecting group stability must guide experimental design.

Table 1: Coupling Reagent Efficacy for tert-Leucine Incorporation

| Reagent System | Reactive Intermediate | Coupling Efficiency (Tle) | Epimerization Risk | Recommended Use |

|---|---|---|---|---|

| DIC / HOBt | OBt-ester | Low (<60%) | Low | Not recommended for Tle |

| HBTU / DIPEA | OBt-ester | Moderate (~75%) | Moderate | Routine SPPS only |

| HATU / DIPEA | OAt-ester | High (>95%) | Low to Moderate | Primary Choice for Tle |

| DIC / Oxyma | Oxyma-ester | High (>95%) | Low | Alternative for scale-up |

Table 2: Stability Profile of the N-Formyl Group in SPPS

| Condition | Reagents | Stability | Implication for Workflow |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine in DMF | Stable | Orthogonal to Fmoc chemistry[3] |

| Boc Deprotection | 50% TFA in DCM | Stable | Orthogonal to Boc chemistry[3] |

| Global Cleavage | 95% TFA + Scavengers | Stable | Retained on final peptide product[4] |

| Deformylation | Hydroxylamine / Hydrazine | Labile | Can be selectively removed if required |

Validated Experimental Protocol: N-Terminal Capping

This protocol is designed as a self-validating system . Because the coupling of tert-leucine is kinetically unfavorable, the workflow integrates a mandatory analytical checkpoint (Kaiser Test) that dictates whether the system proceeds to cleavage or loops back for a corrective double-coupling cycle.

Workflow for N-terminal capping with N-Formyl-L-tert-leucine in SPPS.

Step-by-Step Methodology

Step 1: Preparation of the Peptidyl-Resin

-

Ensure the final N-terminal Fmoc group of the growing peptide chain has been completely removed using 20% piperidine in DMF (2 × 10 mins)[4].

-

Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine. Causality: Residual base can prematurely trigger reagent activation or cause side reactions.

Step 2: Pre-Activation of N-Formyl-L-tert-leucine

-

In a separate dry vial, dissolve 4.0 equivalents (relative to resin loading) of N-Formyl-L-tert-leucine in anhydrous DMF.

-

Add 3.9 equivalents of HATU. Causality: Keeping HATU slightly sub-stoichiometric relative to the amino acid prevents capping of the resin by unreacted uronium species[2].

-

Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA's own steric hindrance prevents it from acting as a nucleophile while efficiently deprotonating the carboxylic acid[1].

-

Vortex the mixture and allow it to pre-activate for exactly 2–3 minutes to form the highly reactive OAt-ester.

Step 3: Sterically Hindered Coupling

-

Transfer the pre-activated mixture to the reaction vessel containing the resin.

-

Agitate gently at room temperature for 2 to 4 hours . Causality: The extended coupling time is strictly required to compensate for the steric clash induced by the tert-butyl group[2]. (Note: Microwave assistance at 75°C for 15 minutes can be substituted to drive the kinetics).

Step 4: Self-Validation (Kaiser Test)

-

Extract a few resin beads and wash them with ethanol.

-

Perform a Kaiser (ninhydrin) test to detect free primary amines.

-

If Yellow (Negative): The coupling is complete. Proceed to Step 5.

-

If Blue (Positive): The coupling is incomplete due to steric hindrance. Do not proceed. Drain the reaction vessel, wash with DMF, and repeat Steps 2–3 (Double Coupling) using fresh reagents.

-

Step 5: Global Cleavage

-

Wash the fully capped resin with DMF (3x) and DCM (5x), then dry under vacuum.

-

Treat the resin with a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v) for 2.5 hours[4].

-

Filter the resin and precipitate the cleaved, fully deprotected N-formyl-peptide in cold diethyl ether[4]. Causality: The N-formyl group is highly stable to TFA and will remain intact on the N-terminus of the final product[3].

References

[1] Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis | sigmaaldrich.com | 1 [2] A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis | benchchem.com | 2 [5] Practical N-to-C peptide synthesis with minimal protecting groups | nih.gov | 5 [3] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis | benchchem.com | 3 [4] Solid Phase Formylation of N-Terminus Peptides | nih.gov |4

Sources

- 1. Éléments constitutifs, résines et réactifs de couplage pour la synthèse du GLP-1 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-L-tert-leucine as a chiral auxiliary in asymmetric synthesis

This application note provides an authoritative, in-depth guide on the utilization of N-Formyl-L-tert-leucine (CAS 92571-61-4)[] as a chiral auxiliary and critical building block in advanced asymmetric synthesis. Designed for drug development professionals and synthetic chemists, this document bridges the gap between theoretical mechanistic design and practical, bench-ready protocols.

Structural Rationale & Physicochemical Profiling

The synthetic utility of N-Formyl-L-tert-leucine stems from its unique structural dichotomy. The tert-butyl group provides extreme steric bulk, effectively locking molecular conformation and shielding one diastereoface during nucleophilic attacks. Simultaneously, the N-formyl moiety serves as a versatile reactive handle—it can be dehydrated to yield highly valuable chiral isocyanides[2] or utilized directly as a Lewis basic organocatalyst[3].

Table 1: Physicochemical Profile and Synthetic Significance

| Property | Value | Scientific Significance |

| Chemical Name | N-Formyl-L-tert-leucine | Precursor for asymmetric induction. |

| CAS Number | 92571-61-4 | Standardized identifier for reagent sourcing[]. |

| Molecular Formula | C₇H₁₃NO₃ | Low molecular weight ensures high atom economy. |

| Molecular Weight | 159.18 g/mol | Critical for precise stoichiometric calculations. |

| Steric Motif | tert-Butyl side chain | Lacks |

| Electronic Motif | N-Formyl group | Acts as a Lewis base or dehydrates to an isocyanide (-N≡C)[3]. |

Application Workflow 1: Precursor for Chiral Isocyanides in Multicomponent Reactions (MCRs)

Mechanistic Causality

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are cornerstones of modern combinatorial chemistry and drug discovery (e.g., the synthesis of the SARS-CoV-2 Mpro inhibitor Nirmatrelvir)[4]. By converting N-Formyl-L-tert-leucine into L-tert-leucine isocyanide, chemists can introduce a highly biased chiral environment into the Ugi 4-component reaction (Ugi-4CR). The bulky tert-butyl group forces the incoming nucleophile to attack the intermediate iminium ion exclusively from the less hindered face, resulting in exceptional diastereoselectivity (>25:1 dr)[4].

Multicomponent Ugi reaction pathway utilizing L-tert-leucine isocyanide for stereocontrol.

Self-Validating Protocol: Synthesis of L-tert-Leucine Isocyanide & Ugi-4CR Assembly

Phase A: Dehydration to Isocyanide

Causality Note: Phosphorus oxychloride (POCl₃) is used at cryogenic temperatures to prevent the thermal polymerization of the sensitive isocyanide product and to suppress racemization at the

-

Preparation: Dissolve N-Formyl-L-tert-leucine methyl ester (10.0 mmol) and dry triethylamine (50.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

-

Cryogenic Activation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Dehydration: Add POCl₃ (12.0 mmol) dropwise over 30 minutes. Maintain the temperature at -78 °C for 1 hour, then gradually warm to 0 °C.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (water bath < 30 °C).

-

Validation Check: Analyze the crude mixture via IR spectroscopy. A sharp, distinct absorption band at ~2140 cm⁻¹ confirms the presence of the isocyanide functional group.

Phase B: Diastereoselective Ugi-4CR

-

Imine Formation: In a separate flask, combine an aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in methanol (5 mL). Stir for 2 hours at room temperature to pre-form the imine.

-

Assembly: Add a carboxylic acid (1.0 mmol) followed by the freshly prepared L-tert-leucine isocyanide (1.0 mmol).

-

Reaction & Isolation: Stir the mixture at room temperature for 24 hours. The bulky tert-butyl group will direct the stereochemical outcome. Evaporate the solvent and purify the diastereomeric mixture via flash column chromatography.

-

Validation Check: Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy by integrating the distinct

-proton signals of the newly formed stereocenter.

Application Workflow 2: Lewis Base Organocatalysis in Asymmetric Allylation

Mechanistic Causality